

Definitive Guide: NMR Characterization of Ac5c-Induced Peptide Helicity

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Compound of Interest

Compound Name: *1-Aminocyclopentane-1-carboxamide hydrochloride*

CAS No.: 17704-76-6

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Executive Summary

This guide provides a technical framework for the structural characterization of peptides containing 1-aminocyclopentane-1-carboxylic acid (Ac5c). Ac5c is a

-disubstituted amino acid used to constrain peptide backbones, strongly promoting helical folding. While similar to the widely used aminoisobutyric acid (Aib), Ac5c offers distinct solubility and hydrophobic profiles that can enhance cell permeability and metabolic stability.

This document details the NMR methodologies required to distinguish between the two dominant helical forms induced by Ac5c: the

-helix and the

-helix.^{[1][2]} It compares Ac5c performance against alternatives and provides a self-validating protocol for structural assignment.

Part 1: Comparative Analysis (Ac5c vs. Alternatives)

The inclusion of Ac5c restricts the rotation around the

(

) and

() bonds due to the steric bulk of the cyclopentane ring and the "Thorpe-Ingold" effect. This forces the peptide into a folded state even in short sequences (residues), where standard amino acids (e.g., Alanine) would remain random coils.

Performance Matrix: Ac5c vs. Aib vs. Alanine

Feature	Ac5c (Cyclopentane)	Aib (Dimethyl)	Alanine (Standard)
Helix Induction	Very High (Promotes /)	Very High (Promotes /)	Low (Requires long seq.)
Preferred Helix	-helix (short seq.) ^[3] -helix (long seq. > 8-10)	-helix (short seq.) -helix (long seq.)	-helix (if stabilized)
Hydrophobicity	High (Lipophilic ring)	Moderate	Low/Moderate
Cell Permeability	Enhanced (Superior uptake in CHO/HeLa)*	Good	Poor
NMR Dispersion	Moderate (Ring protons overlap)	Low (Methyl singlets overlap)	Good (Distinct)
Solubility	High in organic solvents (TFE, MeOH)	High in organic solvents	Variable

*Experimental Insight: Recent studies indicate Ac5c-containing cell-penetrating peptides can exhibit higher cytosolic uptake compared to Aib analogues due to increased lipophilicity and specific membrane interactions [1].

Part 2: NMR Characterization Methodology

Characterizing Ac5c peptides requires distinguishing between the

-helix (i

i+3 H-bonds) and the

-helix (i

i+4 H-bonds).[1] This is achieved through specific Nuclear Overhauser Effect (NOE) patterns and amide temperature coefficients.

Sample Preparation & Solvent Selection

- Chloroform (

): Favors H-bond formation. Ideal for initial assessment of folding.

- TFE (

) / Water Mixtures: Mimics membrane environments; stabilizes helicity.

- DMSO-

: Strong H-bond acceptor. Used for Temperature Coefficient experiments to identify solvent-shielded amides.

Key NMR Parameters for Helicity[4]

A. Chemical Shifts (

)[4][5]

- Amide Protons (

): In helical conformations, solvent-shielded

signals typically appear downfield (8.0 – 9.0 ppm) compared to non-H-bonded equivalents.

- Substituents: Ac5c lacks an

. Assignment relies on the cyclopentane ring protons (

) and the sequential

.

B. Temperature Coefficients (

)

This is the "Gold Standard" for validating stable helicity.

- Protocol: Measure 1D

NMR at 5K intervals (e.g., 298K to 323K).

- Interpretation:

- < 3.0 ppb/K: Solvent-shielded (Involved in intramolecular H-bond).

- > 5.0 ppb/K: Solvent-exposed (Dynamic/Unfolded).

C. NOE Connectivity Patterns

The distinction between

and

-helix rests on the range of the

contacts.

Interaction	-Helix	-Helix	Random Coil
	Strong	Strong	Weak/Medium
	Medium	Medium	Strong
	Weak	Weak	Absent
	Medium/Strong (Diagnostic)	Weak/Medium	Absent
	Weak/Absent	Medium (Diagnostic)	Absent

Part 3: Experimental Protocol & Visualization

Workflow: Sequential Assignment of Ac5c Peptides

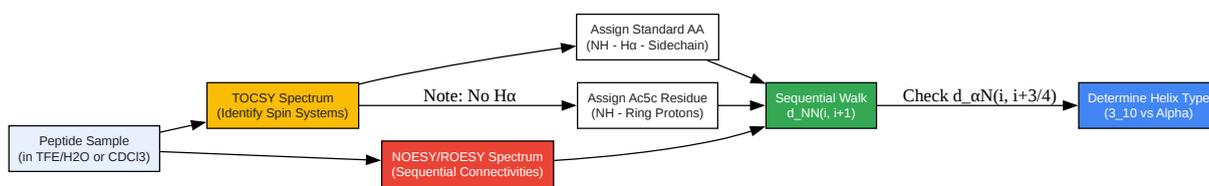
Since Ac5c residues have no

, the "sequential walk" is interrupted. The pathway must bridge the Ac5c residue using NOEs between the preceding

and the Ac5c ring protons, or the Ac5c

to the following

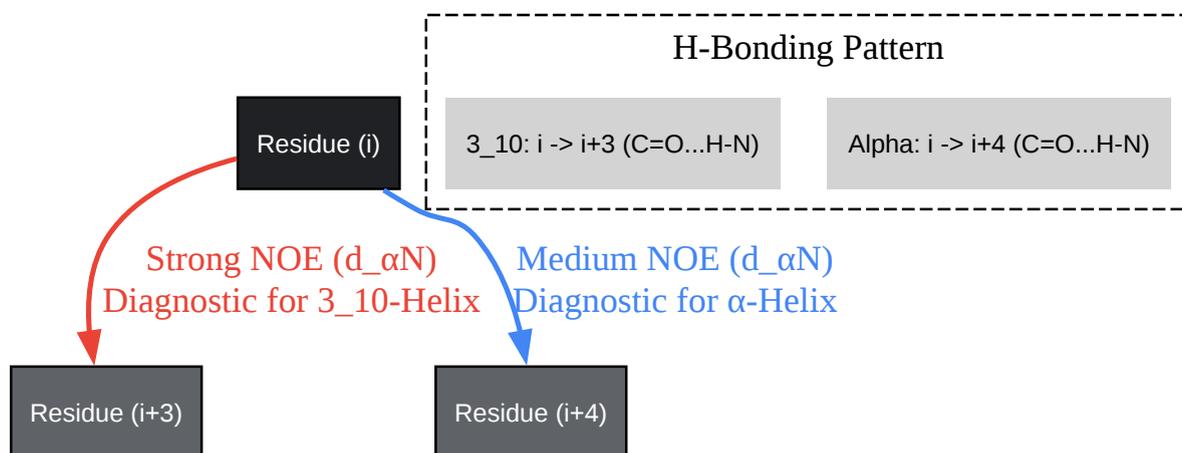
Diagram 1: NMR Assignment Logic



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Caption: Logical workflow for assigning Ac5c-containing peptides, highlighting the deviation for non-standard residues.

Diagram 2: Helical NOE Signatures



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Caption: Critical NOE connectivities distinguishing

(red) from

-helical (blue) conformations.

Part 4: Step-by-Step Characterization Protocol

Step 1: Spin System Identification (TOCSY)

- Standard Residues: Identify correlations.
- Ac5c Residues: Look for the correlation to the multiplet of ring protons (ppm). Note the absence of an signal. The Ac5c ring protons often appear as complex multiplets due to ring puckering.

Step 2: Sequential Assignment (NOESY/ROESY)

- Mixing Time: Use 200–300 ms for NOESY (small peptides may require ROESY if).

- The Walk: Trace the cross-peaks along the amide region.
- Bridge the Gap: Verify sequence using from the residue preceding Ac5c to the Ac5c

Step 3: Helicity Validation

- Calculate
 - Dissolve peptide in DMSO- or
 - Record 1D spectra at 298, 303, 308, 313, 318 K.
 - Plot vs . Slopes ppb/K confirm stable H-bonds.
- Measure Distances:
 - Integrate NOE volumes.
 - Calibrate against a known distance (e.g., geminal protons or aromatic ring protons).
 - Decision Rule:

- If

and

-Helix.

- If

AND

(visible but weaker)

Mixed/

-Helix.

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